REACTION_CXSMILES
|
[CH2:1]([CH:8]1[CH2:12][CH2:11][CH2:10][N:9]1[C:13]1[N:22]=[CH:21][C:20]([Cl:23])=[CH:19][C:14]=1[C:15]([O:17]C)=[O:16])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.[OH-].[Li+]>O1CCOCC1.O>[CH2:1]([CH:8]1[CH2:12][CH2:11][CH2:10][N:9]1[C:13]1[N:22]=[CH:21][C:20]([Cl:23])=[CH:19][C:14]=1[C:15]([OH:17])=[O:16])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
75 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C1N(CCC1)C1=C(C(=O)OC)C=C(C=N1)Cl
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
14.3 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at 150° C. under microwave irradiation for 10 min (2 cycles of 5 min each)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvents were evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
The obtained residue was diluted with water/1M HCl (5 ml/15 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×30 ml)
|
Type
|
CUSTOM
|
Details
|
Collected fractions after solvent evaporation
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C1N(CCC1)C1=C(C(=O)O)C=C(C=N1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70 mg | |
YIELD: CALCULATEDPERCENTYIELD | 97.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |